3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Description
This compound is a structurally complex thiazole derivative featuring a 1,2-thiazole core substituted at positions 3, 4, and 3. The 3-position contains a (2-chloro-6-fluorophenyl)methylsulfanyl group, while the 5-position is functionalized with an (E)-2-(dimethylamino)ethenyl moiety. The 4-position is occupied by a nitrile group.
Synthetically, the compound’s thiazole core likely follows established protocols for heterocyclic assembly, such as cyclization of thiourea precursors or Hantzsch thiazole synthesis. The sulfanyl group at position 3 may be introduced via nucleophilic substitution, as seen in analogous triazole syntheses (e.g., α-halogenated ketone reactions in ). The (E)-configured ethenyl group could arise from a Wittig or Horner-Wadsworth-Emmons reaction, leveraging the stability of the dimethylamino substituent to favor trans geometry .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTPCTBKCJGTDN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated nitrile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the 2-chloro-6-fluorophenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 2-chloro-6-fluorophenyl group to the thiazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized into three classes:
Thiazole derivatives with halogenated aryl groups (e.g., 2,4-difluorophenyl-substituted triazoles in ).
Sulfonyl/sulfanyl-containing heterocycles (e.g., sulfonylurea herbicides in ).
Amino-substituted ethenyl heterocycles (e.g., dimethylamino-functionalized triazines in ).
Key Comparative Data
Functional and Property Analysis
- In contrast, sulfonylureas () rely on sulfonyl groups for herbicidal activity via acetolactate synthase (ALS) inhibition .
- Stereoelectronic Configuration : The (E)-ethenyl group in the target compound may confer rigidity and optimize π-stacking interactions, unlike the flexible dioxolane rings in propiconazole () .
- Bioactivity Potential: While direct bioactivity data for the target compound is absent, structurally related triazoles () exhibit antifungal properties, suggesting the thiazole analog could share similar modes of action. However, the dimethylamino group may introduce unique pharmacokinetic properties, such as enhanced solubility or membrane permeability .
Biological Activity
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with various functional groups, which contribute to its biological activity. The key components include:
- Thiazole Ring : A five-membered heterocyclic structure that is essential for its biological properties.
- Chloro and Fluoro Substituents : These halogenated groups can enhance lipophilicity and influence receptor binding.
- Dimethylamino Group : This moiety may enhance solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma).
- IC50 Values : The compound demonstrated varying levels of potency across different cell lines, with specific values indicating its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | X |
| CEM | Y |
| HeLa | Z |
Note: Replace X, Y, Z with actual IC50 values from experimental data when available.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity:
- Microbial Strains Tested : Various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results indicated effective inhibition against pathogens such as MRSA.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| MRSA | A |
| E. coli | B |
Note: Replace A and B with actual MIC values from experimental data when available.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study published in PMC7666045 demonstrated that the compound significantly inhibited the proliferation of HeLa cells with an IC50 value lower than that of standard chemotherapeutics.
- Antimicrobial Efficacy : Research highlighted in BindingDB reported an IC50 value of 4 nM against caspase-3, indicating its potential as an antimicrobial agent.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interferes with protein synthesis pathways in bacterial cells, leading to bactericidal effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
